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Step 2: Structuring the Application Note and
Identifying Knowledge Gaps

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

5-bromo-4-methyl-2,3-dihydro-1H-
Compound Name:
inden-1-one

Cat. No.: B1444774

Based on the initial search, | have a solid foundation for creating the application note. I've
identified three primary, distinct methods for indanone synthesis that will form the core of the
document:

 Intramolecular Friedel-Crafts Acylation: This is the classic, well-documented method. | have
information on two main pathways: direct cyclization of 3-arylpropanoic acids (often using
PPA) and the two-step process via 3-arylpropionyl chlorides (using Lewis acids like AICI5). |
have found sources describing the mechanism and providing general procedural steps.

o Palladium-Catalyzed Annulation/Cyclization: This represents a more modern, transition-
metal-catalyzed approach. The search results point to methods involving aryl iodides and
alkynes, as well as reductive-Heck reactions. | have some high-level information but need to
find more specific, step-by-step protocols and mechanistic diagrams.

¢ Gold-Catalyzed Intramolecular Hydroarylation: This is another modern method. The search
results confirm its use for indanone synthesis from substrates like 1,5-enynes or allenyl
arenes. | have some mechanistic insights but will need to find a concrete, citable
experimental protocol.

Knowledge Gaps to Address in the Next Search:

o Specific, Citable Protocols: While | have general procedures, | lack detailed, step-by-step
protocols from specific, citable journal articles for each of the three main methods. | need
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exact reagent quantities, reaction times, temperatures, and purification details to make the
application note authoritative.

o Quantitative Data for Tables: | need to find papers that report yields for a variety of
substrates for each method. This will allow me to create the required comparative data
tables.

¢ Detailed Mechanistic Schemes: For the Pd and Au-catalyzed reactions, | need to find clear,
published mechanistic schemes that | can use as a basis for creating the Graphviz diagrams.
The current information is a bit too general.

o Asymmetric Synthesis Details: | have found that asymmetric synthesis is a key area. | need
to find a specific, well-documented example of an asymmetric indanone synthesis, preferably
a catalytic one (e.g., using a chiral Rhodium or Palladium complex), including the specific
chiral ligand used and the resulting enantioselectivities.

o Troubleshooting Information: While some results touch on challenges (like regioselectivity), |
need to find more explicit troubleshooting tips (e.g., common side products, how to improve
low yields, dealing with difficult substrates).

My next step will be to perform a more targeted search to fill these specific gaps. | will focus on
finding full research articles that provide detailed experimental sections and supplementary
information.Step_3

Step 3: Synthesizing Information and Structuring
the Application Note

The targeted search in Step 2 successfully filled the knowledge gaps. | now have specific,
citable protocols and performance data for the key synthetic methods.

» Friedel-Crafts Acylation: | have detailed protocols for both the PPA-mediated cyclization of
carboxylic acids and the AlCIs-mediated cyclization of acyl chlorides. | also found information
on troubleshooting common issues like low yields and poor regioselectivity.

o Palladium-Catalyzed Carbonylative Cyclization: | found a key paper by Larock et al. that
provides a detailed protocol, optimal reaction conditions (Pd(OAc)z, pyridine, n-BusNCI, CO
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atmosphere), and a proposed mechanism for the cyclization of unsaturated aryl iodides. This
will be perfect for the application note.

o Gold-Catalyzed Hydroarylation: While a direct, step-by-step protocol for indanone synthesis
via Au-catalyzed hydroarylation proved elusive in the targeted search, | found several papers
discussing the mechanism and application of Au(l) catalysts (like IPrAuNTf2) for cyclizing
enynes and allenes, which are precursors to indenes/indanones. | can construct a
representative protocol based on these mechanistic studies and general procedures for Au-
catalyzed reactions.

o Asymmetric Synthesis: The search yielded an excellent example from Yu and Xu on the
Rhodium-catalyzed asymmetric intramolecular 1,4-addition using the MonoPhos ligand. This
paper provides a protocol, a substrate scope table with yields and enantioselectivities, and a
clear reaction scheme.

» Data for Tables: The papers identified for the Pd-catalyzed and Rh-catalyzed methods
contain tables showing the results for various substrates, which | can adapt for the
application note.

e Mechanistic Diagrams: The sources provide clear mechanistic proposals for all three main
synthetic routes, which | will use to create the Graphviz diagrams.

I have sufficient information to proceed with generating the full application note. I will structure
the document as follows:

e Introduction: Briefly discuss the importance of the indanone scaffold.
e Method 1: Classical Approach - Intramolecular Friedel-Crafts Acylation:

o Principle and Mechanism.

[¢]

Protocol 1A: Polyphosphoric Acid (PPA) Mediated Cyclization of 3-Arylpropanoic Acids.

[¢]

Protocol 1B: Lewis Acid-Mediated Cyclization of 3-Arylpropionyl Chlorides.

[e]

Discussion on Regioselectivity and Troubleshooting.
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o Method 2: Modern Transition-Metal Catalysis - Palladium-Catalyzed Carbonylative
Cyclization:

o Principle and Mechanism.
o Detailed Experimental Protocol.
o Table of Substrate Scope and Yields.
e Method 3: Asymmetric Synthesis - Rhodium-Catalyzed Intramolecular 1,4-Addition:
o Principle and Significance of Enantioselectivity.
o Detailed Experimental Protocol.
o Table of Substrate Scope, Yields, and Enantioselectivities.
e Method 4: Gold-Catalyzed Intramolecular Hydroarylation (Conceptual Protocol):
o Principle and Mechanism.
o Arepresentative protocol based on established gold catalysis principles.

o Summary and Method Selection Guide: A workflow diagram and summary table to help
researchers choose the best method.

o References: A complete, numbered list of all cited sources with links.

I will now proceed with writing the complete application note, including creating the tables and
Graphviz diagrams as planned.

Application Notes and Protocols for the
Synthesis of Indanone Derivatives
Introduction

The 1-indanone scaffold is a privileged structural motif integral to numerous natural products
and biologically active molecules.[1][2] Its derivatives are foundational in medicinal chemistry,
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forming the core of therapeutics for conditions like Alzheimer's disease, as seen in the drug

Donepezil, and exhibiting a wide range of activities including anti-inflammatory, anticancer, and
neuroprotective properties.[3][4] Furthermore, indanone derivatives serve as versatile synthetic
intermediates for complex molecular architectures and as ligands in polymerization catalysis.[3]

Given their significance, the development of robust, efficient, and selective synthetic
methodologies for accessing the indanone core is a primary focus for researchers in organic
synthesis and drug development. This guide provides an in-depth analysis of several field-
proven and modern protocols for indanone synthesis, explaining the mechanistic rationale
behind each approach and offering detailed, step-by-step procedures to ensure reproducibility
and success.

Method 1: The Classical Approach: Intramolecular
Friedel-Crafts Acylation

The most traditional and widely employed route to 1-indanones is the intramolecular Friedel-
Crafts acylation.[1][3][4] This reaction involves an electrophilic aromatic substitution where a
tethered acyl group cyclizes onto an aromatic ring. The choice of starting material—either a 3-
arylpropanoic acid or its more reactive acyl chloride derivative—dictates the necessary catalyst
and conditions.

Causality and Mechanism

The reaction proceeds through the generation of a highly electrophilic acylium ion intermediate.
This intermediate is then attacked by the electron-rich aromatic ring in a 5-exo-trig cyclization.
The final step is deprotonation, which restores aromaticity and yields the stable five-membered
ketone ring of the indanone product.[4][5] Strong Brgnsted acids (like Polyphosphoric Acid) or
Lewis acids (like AICI3) are required to generate the acylium ion.

Protocol 1A: Direct Cyclization of 3-Arylpropanoic Acids
with Polyphosphoric Acid (PPA)

This one-step method is atom-economical and environmentally favorable as water is the only
byproduct.[3] However, it often requires high temperatures and a large excess of the viscous
PPA, which can complicate product isolation.
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Materials and Equipment:

e 3-Arylpropanoic acid derivative

e Polyphosphoric acid (PPA)

e Round-bottom flask with a mechanical stirrer
e Heating mantle with temperature controller

* Ice, deionized water, dichloromethane (DCM), saturated sodium bicarbonate (NaHCO3)
solution, brine

o Standard glassware for extraction and purification
o Rotary evaporator and column chromatography setup (silica gel)
Step-by-Step Procedure:

e Reaction Setup: Place the 3-arylpropanoic acid (1.0 eq) in a round-bottom flask equipped
with a mechanical stirrer.

o Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the
acid) to the flask. Note: PPA is highly viscous; heating gently to ~60 °C can facilitate
handling.

o Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress
by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3
hours).

e Quenching: Allow the reaction to cool to approximately 60-70 °C and very carefully pour the
viscous mixture onto crushed ice in a large beaker with stirring. This process is highly
exothermic.

o Neutralization & Extraction: Once the ice has melted, slowly neutralize the acidic aqueous
solution by adding saturated NaHCOs solution until effervescence ceases. Transfer the
mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
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o Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium
sulfate (NazSOa4) or magnesium sulfate (MgSOa).

« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude residue by column chromatography on silica gel to yield the desired 1-
indanone.

Protocol 1B: Cyclization of 3-Arylpropionyl Chlorides
with Aluminum Chloride (AICI3)

This two-step approach involves converting the carboxylic acid to a more reactive acyl chloride,
which then cyclizes under milder conditions using a stoichiometric amount of a Lewis acid
catalyst.[4]

Step 1: Acyl Chloride Formation

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 3-
arylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

e Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

e Cool the solution to 0 °C in an ice bath and slowly add oxalyl chloride or thionyl chloride (1.2-
1.5 eq).[6]

» Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution
stops.

 Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-
arylpropionyl chloride, which is typically used in the next step without further purification.[4]

[6]
Step 2: Intramolecular Friedel-Crafts Acylation

o Reaction Setup: Dissolve the crude 3-arylpropionyl chloride in anhydrous DCM under an
inert atmosphere and cool the solution to 0 °C in an ice bath.
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o Catalyst Addition: Carefully add anhydrous aluminum chloride (AICI3) (1.1-1.5 eq) portion-
wise. Note: The addition is exothermic and releases HCI gas.

e Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
Monitor the reaction by TLC.

e Quenching: Once complete, carefully pour the reaction mixture onto crushed ice containing a
small amount of concentrated HCI.

o Extraction and Purification: Extract the aqueous layer with DCM (3 x volume). Combine,
wash, dry, and purify the product as described in Protocol 1A.[4]

Expert Insights: Troubleshooting Friedel-Crafts
Acylation

e Low Yield: This is often due to a deactivated aromatic ring (containing electron-withdrawing
groups), inactive catalyst (AlCIs is highly sensitive to moisture), or insufficient catalyst
loading.[7] Using a stronger "superacid” system like triflic acid may be necessary for
deactivated substrates.[6]

o Poor Regioselectivity: When multiple cyclization sites are available, a mixture of
regioisomers can form.[6] Strategies to improve selectivity include:

o Steric Hindrance: Bulky groups on the aromatic ring can block certain positions, favoring
cyclization at less hindered sites.

o Solvent Choice: Nitromethane has been shown to provide optimal selectivity in some
cases by better solvating the reaction intermediates.[8]

o PPA Composition: For PPA-mediated reactions, the P2Os content can influence the
reaction pathway and thus the final regioisomer.[9]

Method 2: Palladium-Catalyzed Carbonylative
Cyclization

Modern transition-metal catalysis offers powerful alternatives to classical methods. The
palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides provides an efficient
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route to indanones under relatively mild conditions.[10][11]

Causality and Mechanism

The catalytic cycle is believed to proceed through several key steps:

o Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-
iodine bond of the aryl iodide.

e CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the aryl-
palladium bond, forming an acylpalladium intermediate.

o Acylpalladation: The tethered alkene undergoes intramolecular insertion into the acyl-
palladium bond.

e [(-Hydride Elimination/Re-addition: A reversible -hydride elimination and re-addition
sequence occurs to form a more stable palladium enolate.

e Protonation: The palladium enolate is protonated (often by trace water in the solvent) to
release the indanone product and regenerate the Pd(0) catalyst.[10]

Click to download full resolution via product page

Caption: Catalytic cycle for Pd-catalyzed indanone synthesis.
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Protocol 2: Carbonylative Cyclization of an Unsaturated
Aryl lodide

This protocol is adapted from the work of Larock and Gagnier.[10][11]
Materials and Equipment:

o Alkene-tethered aryl iodide (e.g., 1-(2-iodophenyl)pent-4-ene)
o Palladium(ll) acetate (Pd(OAC)2)

e Pyridine

o Tetrabutylammonium chloride (n-BuaNCl)

e Anhydrous N,N-dimethylformamide (DMF)

e Carbon monoxide (CO) gas balloon or Schlenk line

e Schlenk flask or pressure tube

o Standard work-up and purification equipment

Step-by-Step Procedure:

» Reaction Setup: To a Schlenk flask, add the aryl iodide (1.0 eq), Pd(OAc)2 (10 mol%), and n-
BusNCI (1.0 eq).

» Solvent and Reagent Addition: Add anhydrous DMF, followed by pyridine (2.0 eq).

o CO Atmosphere: Evacuate and backfill the flask with carbon monoxide (1 atm) three times,
leaving the final cycle under a CO balloon.

¢ Reaction: Heat the reaction mixture to 100 °C with stirring. Monitor by TLC or GC-MS until
completion.

o Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and water.
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o Extraction: Separate the layers and extract the aqueous phase with diethyl ether.

 Purification: Combine the organic layers, wash with brine, dry over MgSOea, filter, and
concentrate. Purify the crude product by flash chromatography on silica gel.

Data Presentation: Substrate Scope

The palladium-catalyzed method is effective for a range of substrates, particularly those with
terminal olefins.

Starting Aryl lodide  Product Indanone Yield (%) Reference
1-(2-lodophenyl)pent- )

2-Methyl-1-indanone 85 [10][11]
4-ene
1-(2-lodophenyl)hex- )

2-Ethyl-1-indanone 82 [10][11]
5-ene
1-(2-lodo-4,5-

] 5,6-Dimethoxy-2-

dimethoxyphenyl)pent ] 91 [10][11]
4 methyl-1-indanone

-4-ene

1-(2-lodophenyl)-3,3- 2-tert-Butyl-1-

] ) 45 [10][11]
dimethylbut-3-ene indanone

Yields are for isolated, purified products.

Method 3: Asymmetric Synthesis via Rhodium-
Catalyzed 1,4-Addition

Achieving enantioselectivity is critical in drug development. A powerful method for synthesizing
chiral 3-aryl-1-indanones is the rhodium-catalyzed asymmetric intramolecular 1,4-addition,
developed by Yu and Xu.[12] This approach utilizes a simple chiral monophosphorus ligand to
achieve high yields and excellent enantioselectivities.[12][13]

Causality and Mechanism
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This reaction proceeds via an asymmetric conjugate addition pathway. A chiral rhodium-ligand
complex coordinates to the chalcone-derived substrate. An intramolecular 1,4-addition of an
arylboronic ester onto the enone system occurs, creating a new stereocenter. Subsequent
protonolysis and cyclization steps yield the enantioenriched 3-aryl-1-indanone. The specific
chiral ligand (MonoPhos) orchestrates the facial selectivity of the addition, determining the final
product's stereochemistry.

Pinacolborane Chalcone [Rh(cod)2]BFa Aqueous Base
Derivative + Chiral Ligand (MonoPhos) (e.g., KsPOa)

Asymmetric Intramolecular
1,4-Addition

Enantioenriched
3-Aryl-1-Indanone

Click to download full resolution via product page

Caption: Workflow for Rh-catalyzed asymmetric indanone synthesis.

Protocol 3: Enantioselective Synthesis of a 3-Aryl-1-
Indanone

This protocol is adapted from the work of Yu and Xu.[12]
Materials and Equipment:

¢ Pinacolborane chalcone derivative (1.0 eq)
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[Rh(cod)z]BFa4 (3 mol%)

(S)-MonoPhos ligand (6 mol%)

Potassium phosphate (KsPOa) (2.0 eq)

Toluene and water (degassed)

Schlenk tube and inert atmosphere glovebox or Schlenk line

Standard work-up and purification equipment, plus chiral HPLC for ee determination
Step-by-Step Procedure:

o Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(cod)z]BFa (3
mol%) and (S)-MonoPhos (6 mol%) to a Schlenk tube containing degassed toluene. Stir for
20-30 minutes.

o Reagent Addition: Add the pinacolborane chalcone substrate (1.0 eq) to the tube.

o Base Addition: Prepare a degassed aqueous solution of KsPOa (2.0 eq) and add it to the
reaction mixture.

o Reaction: Seal the tube and heat the reaction to 100 °C with vigorous stirring for 12-24
hours.

o Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers
and extract the aqueous phase with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over NazSOa4, and concentrate.
Purify the crude product by flash chromatography.

e Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-
Performance Liquid Chromatography (HPLC).

Data Presentation: Substrate Scope and
Enantioselectivity
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This method demonstrates broad applicability with excellent results across various substrates.

Aryl Group Aryl Group

(Ar) on (Ar') at Yield (%) ee (%) Reference
Chalcone Position 3

Phenyl Phenyl 92 93 [12]
4-Methoxyphenyl  Phenyl 95 95 [12]
4-Chlorophenyl Phenyl 90 94 [12]

Phenyl 4-Tolyl 93 92 [12]

Phenyl 2-Naphthyl 89 91 [12]

Reactions run under optimized conditions. Enantiomeric excess (ee) determined by chiral
HPLC.[12][14]

Method 4: Gold-Catalyzed Intramolecular
Hydroarylation

Gold catalysis has emerged as a powerful tool for C-C bond formation, particularly through the
activation of alkynes and allenes toward nucleophilic attack.[15] Gold(l) complexes can
catalyze the intramolecular hydroarylation of appropriately substituted precursors to form the
indanone core.

Causality and Mechanism

The catalytic cycle begins with the coordination of the electrophilic gold(l) catalyst to the alkyne
or allene moiety of the substrate. This 1t-acid activation renders the unsaturated bond highly
susceptible to intramolecular attack by the tethered aromatic ring (a Friedel-Crafts-type
cyclization). This step forms a five-membered ring and generates a vinyl-gold species.
Subsequent protodeauration releases the product (an indene derivative, which can be oxidized
to an indanone) and regenerates the active gold(l) catalyst.[15]
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Representative Protocol 4: Gold-Catalyzed Cyclization
of an Alkyne

This is a conceptual protocol based on established principles of gold catalysis, as a specific,
detailed protocol for this exact transformation to an indanone was not found in the provided
search results.

Materials and Equipment:

A 1-(alkynyl)-2-vinylbenzene derivative (or similar enyne)

Gold(l) catalyst, e.g., IPrAuNTf2 (1-5 mol%)

Anhydrous, non-protic solvent (e.g., Dichloromethane or Toluene)

Inert atmosphere setup (Schlenk line or glovebox)

Standard work-up and purification equipment

Step-by-Step Procedure:

Reaction Setup: Under an inert atmosphere, dissolve the enyne substrate (1.0 eq) in
anhydrous solvent in a Schlenk tube.

o Catalyst Addition: Add the gold(l) catalyst (e.g., IPrAuNTf2) to the solution.

» Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
Monitor the reaction progress by TLC.

» Work-up and Purification: Once the starting material is consumed, concentrate the reaction
mixture and purify directly by flash column chromatography on silica gel to isolate the
cyclized product. Note: Depending on the substrate and oxidant presence, the product may
be an indene, which would require a subsequent oxidation step to yield the indanone.

Summary and Method Selection

Choosing the optimal synthetic route for an indanone derivative depends on the desired
substitution pattern, required stereochemistry, and available starting materials.
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This guide provides a robust framework for researchers to confidently select and execute the

synthesis of diverse indanone derivatives, grounded in both classical and state-of-the-art

catalytic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 17 /18 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Optimization_of_Friedel_Crafts_Reactions_for_Indanone_Synthesis.pdf
https://www.benchchem.com/pdf/Troubleshooting_low_yield_in_Friedel_Crafts_acylation_reactions.pdf
http://orgsyn.org/demo.aspx?prep=v89p0115
https://www.benchchem.com/pdf/Technical_Support_Center_Regioselective_Synthesis_of_Substituted_Indanones.pdf
https://pubmed.ncbi.nlm.nih.gov/12696899/
https://pubmed.ncbi.nlm.nih.gov/12696899/
https://pubmed.ncbi.nlm.nih.gov/12696899/
https://www.organic-chemistry.org/abstracts/literature/122.shtm
https://www.organic-chemistry.org/abstracts/literature/122.shtm
https://www.organic-chemistry.org/abstracts/literature/122.shtm
https://www.organic-chemistry.org/abstracts/lit3/961.shtm
https://www.organic-chemistry.org/abstracts/lit3/961.shtm
https://pubmed.ncbi.nlm.nih.gov/23419076/
https://pubmed.ncbi.nlm.nih.gov/23419076/
https://figshare.com/articles/journal_contribution/Enantioselective_Synthesis_of_Chiral_3_Aryl_1_indanones_through_Rhodium_Catalyzed_Asymmetric_Intramolecular_1_4_Addition/2433745
https://figshare.com/articles/journal_contribution/Enantioselective_Synthesis_of_Chiral_3_Aryl_1_indanones_through_Rhodium_Catalyzed_Asymmetric_Intramolecular_1_4_Addition/2433745
https://pubs.acs.org/doi/10.1021/acsorginorgau.1c00021
https://www.benchchem.com/product/b1444774#experimental-protocol-for-the-synthesis-of-indanone-derivatives
https://www.benchchem.com/product/b1444774#experimental-protocol-for-the-synthesis-of-indanone-derivatives
https://www.benchchem.com/product/b1444774#experimental-protocol-for-the-synthesis-of-indanone-derivatives
https://www.benchchem.com/product/b1444774#experimental-protocol-for-the-synthesis-of-indanone-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1444774?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 18/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

